![molecular formula C20H17NO4 B11816769 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid](/img/structure/B11816769.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid is a synthetic organic compound that belongs to the class of azetidinones. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidinone ring. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the azetidinone ring.
Azetidinone Formation: The azetidinone ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis due to its ability to protect amino groups and facilitate the formation of peptide bonds.
Organic Synthesis: The compound is used in various organic synthesis reactions to introduce the azetidinone moiety into complex molecules.
Medicinal Chemistry: It is explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: A similar compound with a methyl group attached to the amino group.
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid: Another compound with a similar structure but different functional groups.
Uniqueness
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid is unique due to its specific combination of the Fmoc protecting group and the azetidinone ring. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic synthesis applications .
Propiedades
Fórmula molecular |
C20H17NO4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,22,23) |
Clave InChI |
RSZYIFTUUZMIDT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



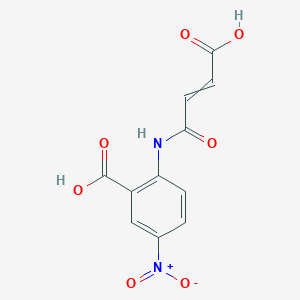

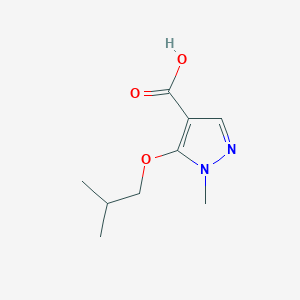
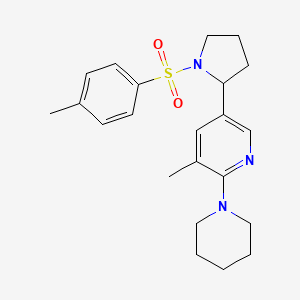
![(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B11816724.png)
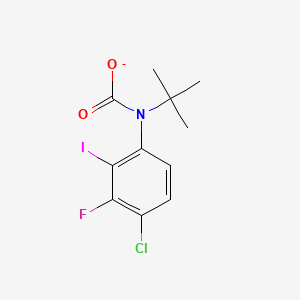
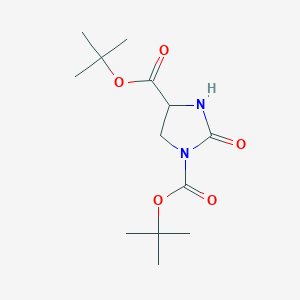
![methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B11816744.png)




![Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B11816771.png)
